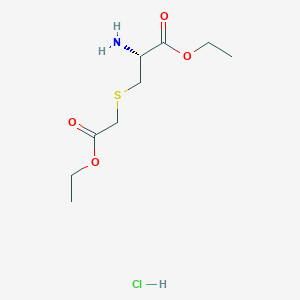
Carbocisteine Diethyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbocisteine Diethyl Ester Hydrochloride is a derivative of carbocisteine, a mucolytic agent commonly used to reduce the viscosity of mucus in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . This compound is known for its ability to break down mucus, making it easier to expel and thereby improving respiratory function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbocisteine Diethyl Ester Hydrochloride can be synthesized through the esterification of carbocisteine with ethanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves refluxing the reactants to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: Carbocisteine Diethyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbocisteine and ethanol.
Oxidation: The thiol group in carbocisteine can be oxidized to form disulfides or sulfoxides.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Carbocisteine and ethanol.
Oxidation: Disulfides or sulfoxides.
Substitution: Various substituted carbocisteine derivatives.
Aplicaciones Científicas De Investigación
Carbocisteine Diethyl Ester Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Carbocisteine Diethyl Ester Hydrochloride exerts its effects by reducing the viscosity of mucus, making it easier to expel. This is achieved through the cleavage of disulfide bonds in mucus glycoproteins, which reduces the cross-linking and viscosity of the mucus . The compound also has antioxidant properties, which help to protect the respiratory tract from oxidative damage .
Comparación Con Compuestos Similares
Carbocisteine: The parent compound, also a mucolytic agent.
N-Acetylcysteine: Another mucolytic agent with similar properties but different chemical structure.
Erdosteine: A mucolytic and antioxidant agent used in the treatment of respiratory diseases.
Uniqueness: Carbocisteine Diethyl Ester Hydrochloride is unique in its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, carbocisteine . This esterification can potentially enhance its bioavailability and efficacy in reducing mucus viscosity .
Propiedades
Fórmula molecular |
C9H18ClNO4S |
|---|---|
Peso molecular |
271.76 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-3-13-8(11)6-15-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 |
Clave InChI |
IBYFHUSVPNCBAD-FJXQXJEOSA-N |
SMILES isomérico |
CCOC(=O)CSC[C@@H](C(=O)OCC)N.Cl |
SMILES canónico |
CCOC(=O)CSCC(C(=O)OCC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


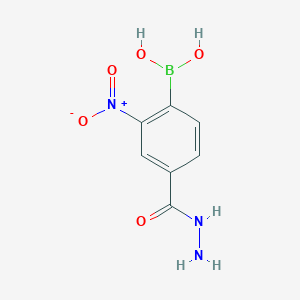
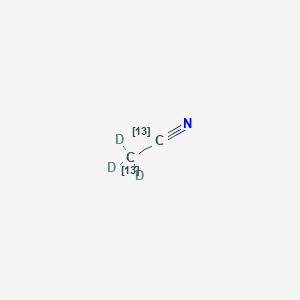

![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)
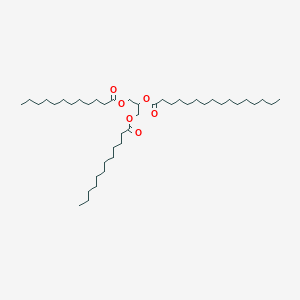
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)
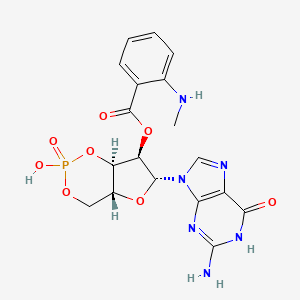

![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)

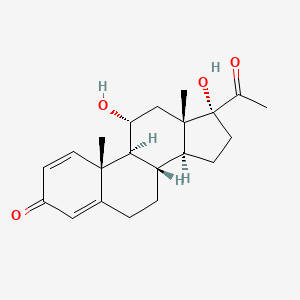
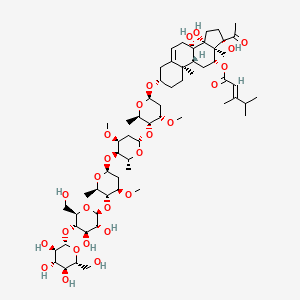
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
